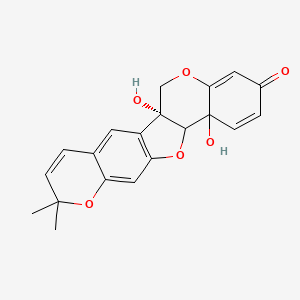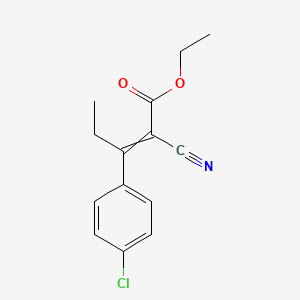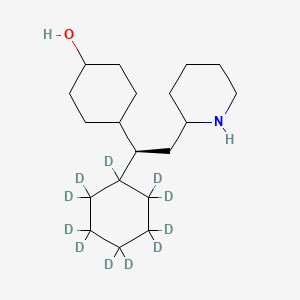
cis-Hydroxy perhexiline-d11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-Hidroxi perhexilina-d11 es un derivado marcado con deuterio de cis-Hidroxi perhexilina. El deuterio, un isótopo estable del hidrógeno, está incorporado en el compuesto, lo que lo hace útil para diversas aplicaciones de investigación científica, particularmente en el desarrollo de fármacos y estudios farmacocinéticos .
Análisis De Reacciones Químicas
cis-Hidroxi perhexilina-d11, al igual que su compuesto original, puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.
Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
cis-Hidroxi perhexilina-d11 tiene varias aplicaciones de investigación científica, incluyendo:
Química: Utilizado como trazador en estudios que involucran las vías metabólicas de los fármacos.
Biología: Ayuda a comprender el destino metabólico de los fármacos en sistemas biológicos.
Medicina: Asiste en estudios farmacocinéticos para determinar la absorción, distribución, metabolismo y excreción de los fármacos.
Industria: Utilizado en el desarrollo de nuevos fármacos y en procesos de control de calidad
Mecanismo De Acción
El mecanismo de acción de cis-Hidroxi perhexilina-d11 es similar al de su compuesto original, cis-Hidroxi perhexilina. Actúa inhibiendo la enzima mitocondrial carnitina palmitoiltransferasa (CPT)-1 y CPT-2. Esta inhibición cambia la utilización de sustratos miocárdicos de ácidos grasos de cadena larga a carbohidratos, lo que resulta en un aumento de la utilización de glucosa y lactato .
Comparación Con Compuestos Similares
cis-Hidroxi perhexilina-d11 es único debido a su etiquetado con deuterio, lo que proporciona ventajas distintas en estudios farmacocinéticos. Los compuestos similares incluyen:
cis-Hidroxi perhexilina: El compuesto original no deuterado.
Perhexilina: Otro derivado utilizado para aplicaciones similares
Estos compuestos comparten mecanismos de acción similares, pero difieren en su composición isotópica y aplicaciones de investigación específicas.
Métodos De Preparación
La síntesis de cis-Hidroxi perhexilina-d11 implica la incorporación de deuterio en el compuesto original, cis-Hidroxi perhexilina. Las rutas sintéticas específicas y las condiciones de reacción para este proceso no están fácilmente disponibles en el dominio público. el enfoque general implica el uso de reactivos y disolventes deuterados para lograr el etiquetado isotópico deseado .
Propiedades
Fórmula molecular |
C19H35NO |
|---|---|
Peso molecular |
304.6 g/mol |
Nombre IUPAC |
4-[(1S)-2-piperidin-2-yl-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C19H35NO/c21-18-11-9-16(10-12-18)19(15-6-2-1-3-7-15)14-17-8-4-5-13-20-17/h15-21H,1-14H2/t16?,17?,18?,19-/m0/s1/i1D2,2D2,3D2,6D2,7D2,15D |
Clave InChI |
DZFRYNPJLZCKSC-GKJWJTBESA-N |
SMILES isomérico |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[C@H](CC2CCCCN2)C3CCC(CC3)O)([2H])[2H])([2H])[2H])[2H] |
SMILES canónico |
C1CCC(CC1)C(CC2CCCCN2)C3CCC(CC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[2-[[5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]-N-(1,1,2,2,2-pentadeuterioethyl)carbamate](/img/structure/B12431563.png)

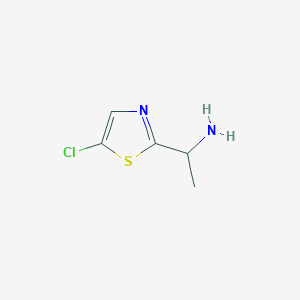
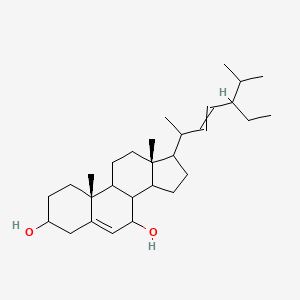
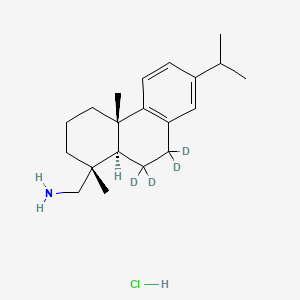
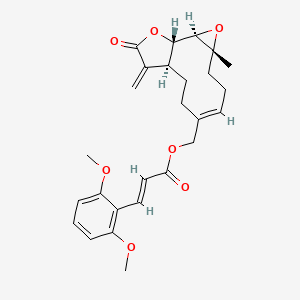
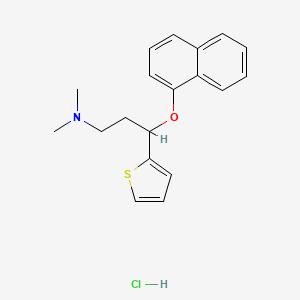
![(2S)-2,5,5-trideuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B12431610.png)



![2,3-diphenyl-6-quinolin-6-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B12431622.png)
